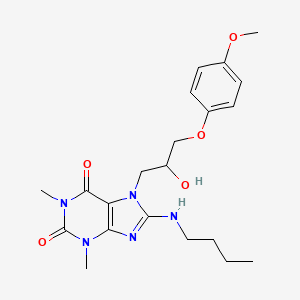
8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex synthetic compound characterized by its multi-functional chemical structure. This compound falls under the purine derivatives class and is distinguished by its butylamino and methoxyphenoxy substituents.
Synthetic Routes and Reaction Conditions:
Initial Synthesis of the Core Structure:
The core purine structure is synthesized through a series of condensation reactions. These reactions often involve the use of formamide and cyanoacetate derivatives under controlled temperature conditions.
Attachment of the Butylamino Group:
The butylamino group is typically introduced via nucleophilic substitution. This step often employs butylamine as a reagent, with the reaction facilitated by heating in the presence of a suitable solvent like ethanol or methanol.
Addition of the Hydroxypropyl and Methoxyphenoxy Groups:
These substituents are generally added through alkylation reactions. The hydroxypropyl group is introduced using epichlorohydrin, while the methoxyphenoxy moiety is typically attached via Williamson ether synthesis, involving the reaction of 4-methoxyphenol with an appropriate alkyl halide.
Industrial Production Methods:
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This approach ensures precise control over reaction conditions, minimizing by-products and optimizing yield.
Types of Reactions:
Oxidation:
The compound can undergo oxidation at the hydroxypropyl group, forming corresponding ketone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction:
Reduction reactions often target the carbonyl groups within the structure, converting them to alcohols. Sodium borohydride or lithium aluminum hydride are frequently used for this purpose.
Substitution:
Nucleophilic substitution reactions are possible at the butylamino group, allowing for the introduction of various functional groups. This is typically achieved using alkyl halides under mild conditions.
Common Reagents and Conditions:
For oxidation, typical reagents include strong oxidizing agents like potassium permanganate.
Reduction reactions often employ metal hydrides such as sodium borohydride.
Substitution reactions are facilitated by the use of alkyl halides and nucleophiles in polar solvents.
Major Products:
The major products formed from these reactions include ketone derivatives (from oxidation), alcohols (from reduction), and various substituted purine derivatives (from nucleophilic substitution).
Chemistry:
In synthetic organic chemistry, the compound serves as a versatile intermediate for the synthesis of other complex molecules.
Biology:
Its structural features make it a candidate for studying biological mechanisms, particularly enzyme inhibition and receptor binding.
Medicine:
Industry:
In industrial applications, it is used as a precursor in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 8-(butylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves binding to specific receptors or enzymes. The butylamino and methoxyphenoxy groups play crucial roles in enhancing its binding affinity and selectivity.
Key molecular targets include adenosine receptors and phosphodiesterase enzymes, which are involved in various physiological processes such as cell signaling and inflammation.
Comparison with Similar Compounds
Theophylline
Caffeine
Theobromine
Aminophylline
Xanthine derivatives
There you have it! Any of that surprising to you?
Properties
IUPAC Name |
8-(butylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5/c1-5-6-11-22-20-23-18-17(19(28)25(3)21(29)24(18)2)26(20)12-14(27)13-31-16-9-7-15(30-4)8-10-16/h7-10,14,27H,5-6,11-13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFWJEMFJFUMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl 3,4-dichlorobenzoate](/img/structure/B2967242.png)
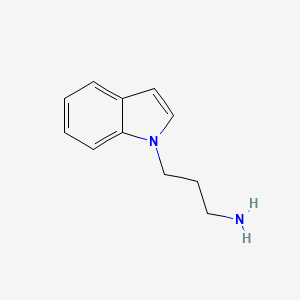
![2,4-dichloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B2967246.png)
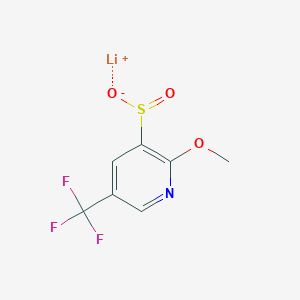
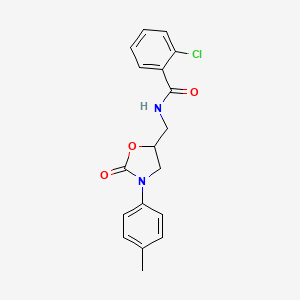
![N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2967251.png)
![2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol](/img/structure/B2967252.png)
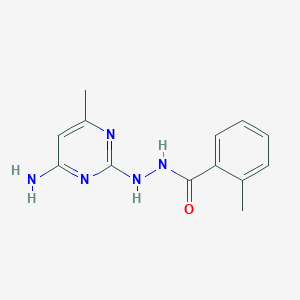
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2967254.png)
![3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2967256.png)
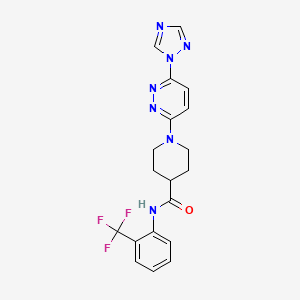
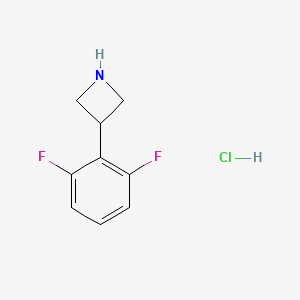
![Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2967259.png)
